molecular formula C5H9ClO3 B1588570 (R)-Methyl 4-chloro-3-hydroxybutanoate CAS No. 88496-70-2

(R)-Methyl 4-chloro-3-hydroxybutanoate

Cat. No. B1588570
CAS RN: 88496-70-2
M. Wt: 152.57 g/mol
InChI Key: WMRINGSAVOPXTE-SCSAIBSYSA-N
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Description

“®-Methyl 4-chloro-3-hydroxybutanoate” is an organic compound that belongs to the class of chlorohydrins. It is a versatile chiral precursor for many pharmaceuticals .


Synthesis Analysis

Several biosynthesis strategies have been documented to convert ethyl 4-chloro-3-oxobutanoate (COBE) to ®-CHBE . A stereoselective carbonyl reductase toolbox was constructed and employed into the asymmetric reduction of COBE to ®-CHBE . A robust enzyme designed as Bg ADH3 from Burkholderia gladioli CCTCC M 2012379 exhibited excellent activity and enantioselectivity .


Molecular Structure Analysis

The linear formula of “®-Methyl 4-chloro-3-hydroxybutanoate” is ClCH2CH(OH)CH2CO2C2H5 . The molecular weight is 166.60 .


Chemical Reactions Analysis

A stereoselective carbonyl reductase toolbox was constructed and employed into the asymmetric reduction of COBE to ®-CHBE . A robust enzyme designed as Bg ADH3 from Burkholderia gladioli CCTCC M 2012379 exhibited excellent activity and enantioselectivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-Methyl 4-chloro-3-hydroxybutanoate” include a refractive index of n20/D 1.453 (lit.), a boiling point of 93-95 °C/5 mmHg (lit.), and a density of 1.19 g/mL at 25 °C (lit.) .

Scientific Research Applications

Biopolymer Degradation

  • Direct Degradation to Hydroxybutanoic Acid : It can be directly degraded from the biopolymer poly[(R)-3-hydroxybutyric acid] to (R)-3-hydroxybutanoic acid and its methyl ester. This process involves hydrolysis, esterification, and stereoselective reactions (Seebach et al., 2003).

Biocatalysis in Drug Intermediates

  • Synthesis with Recombinant Cells : The synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate from ethyl 4-chloroacetoacetate using recombinant Escherichia coli cells expressing secondary alcohol dehydrogenase has been successful. This method is useful for producing high yields of the compound without adding NADH (Yamamoto et al., 2002).
  • Enzymatic Reduction in Statin Synthesis : Enantiopure building blocks for statins can be synthesized via enzymatic reduction processes. This includes the resolution of methyl 4-chloro-3-hydroxybutanoate methylester using halohydrin dehalogenase (Majerić Elenkov et al., 2006).

Stereoselective Synthesis

  • Intramolecular Prins Cyclisations : The compound has been used in the stereoselective synthesis of bicyclic tetrahydropyrans, demonstrating its versatility in creating complex molecular structures (Elsworth & Willis, 2008).

Industrial Applications

  • Upscale Production for Statin Drugs : It's used in the large-scale production of chiral intermediates for cholesterol-lowering drugs like statins. Innovative biocatalysis methods have been developed for this purpose, focusing on efficiency and enantioselectivity (Liu et al., 2015).

Future Directions

The future directions of “®-Methyl 4-chloro-3-hydroxybutanoate” research could include the further application of Bg ADH3 in the biosynthesis of chiral alcohols , and the establishment of a preparative scale process for producing ®-CHBE with excellent enantiopurity .

properties

IUPAC Name

methyl (3R)-4-chloro-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRINGSAVOPXTE-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448305
Record name Methyl (3R)-4-chloro-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 4-chloro-3-hydroxybutanoate

CAS RN

88496-70-2
Record name Methyl (3R)-4-chloro-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (R)-4-Chloro-3-hydroxybutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CW Bradshaw - 1992 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

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